molecular formula C15H11ClO4 B12114195 4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid

4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid

Cat. No.: B12114195
M. Wt: 290.70 g/mol
InChI Key: LTINICLCEOTVOE-UHFFFAOYSA-N
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Description

4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyloxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products

    Hydrolysis: Yields 4-hydroxybenzoic acid and acetic acid.

    Substitution: Produces various substituted benzoic acids depending on the nucleophile used.

    Oxidation and Reduction: Leads to different oxidation states of the compound or reduced derivatives.

Scientific Research Applications

4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyloxy group can be hydrolyzed, releasing acetic acid, which may contribute to its biological activity.

Comparison with Similar Compounds

4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can be compared with other benzoic acid derivatives such as:

    4-Acetoxybenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.

    4-Chlorobenzoic acid: Lacks the acetyloxy group, affecting its solubility and chemical behavior.

    4-Hydroxybenzoic acid: The parent compound, which can be esterified to produce various derivatives.

The presence of both the acetyloxy and chlorine substituents in 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid makes it unique, providing a combination of properties that can be tailored for specific applications.

Biological Activity

4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H13ClO4
  • Molecular Weight : 290.7 g/mol
  • IUPAC Name : this compound

The presence of the acetyloxy group enhances its solubility and bioavailability, which may contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. It has been evaluated in various models of inflammation, including lipopolysaccharide (LPS)-stimulated macrophages, where it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a murine model of acute inflammation induced by LPS, treatment with this compound resulted in a reduction of paw edema by approximately 50% compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
  • Receptor Binding : It may also bind to receptors involved in pain signaling and inflammation, such as the peroxisome proliferator-activated receptors (PPARs), modulating their activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.

Compound Name Molecular Formula Unique Features
4'-Acetoxy-biphenyl-4-carboxylic acidC15H12O4Lacks chlorine substitution
3-Chloro-biphenyl-4-carboxylic acidC13H9ClO2No acetyloxy group; different substitution
4-Hydroxybenzoic acidC7H6O3Simplest form; no biphenyl structure

This table highlights how structural variations can influence biological activity and therapeutic potential.

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

4-(4-acetyloxy-3-chlorophenyl)benzoic acid

InChI

InChI=1S/C15H11ClO4/c1-9(17)20-14-7-6-12(8-13(14)16)10-2-4-11(5-3-10)15(18)19/h2-8H,1H3,(H,18,19)

InChI Key

LTINICLCEOTVOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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